3-Cbz-1,2,3-oxathiazolidine 2,2-dioxide
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Overview
Description
. This compound is characterized by its unique structure, which includes an oxathiazolidine ring with a carboxylate group and a benzyl protecting group.
Preparation Methods
The synthesis of 3-Cbz-1,2,3-oxathiazolidine 2,2-dioxide typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the reaction of benzyl chloroformate with 1,2,3-oxathiazolidine-3-carboxylic acid in the presence of a base . The reaction conditions often include the use of organic solvents such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
3-Cbz-1,2,3-oxathiazolidine 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Cbz-1,2,3-oxathiazolidine 2,2-dioxide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cbz-1,2,3-oxathiazolidine 2,2-dioxide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, disrupting their normal function. This inhibition can occur through the formation of covalent bonds with the active site of the enzyme, leading to a decrease in enzyme activity. The pathways involved in its mechanism of action are still under investigation, but they are believed to include the modulation of cellular signaling pathways .
Comparison with Similar Compounds
3-Cbz-1,2,3-oxathiazolidine 2,2-dioxide can be compared with other similar compounds, such as:
3-Boc-1,2,3-oxathiazolidine 2,2-dioxide: This compound has a tert-butoxycarbonyl protecting group instead of a benzyl group, which can influence its reactivity and applications.
1,2,3-oxathiazolidine-3-carboxylic acid derivatives: These compounds lack the protecting group and may have different chemical properties and uses.
Properties
IUPAC Name |
benzyl 2,2-dioxooxathiazolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5S/c12-10(11-6-7-16-17(11,13)14)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRUJESEFSYUEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COS(=O)(=O)N1C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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